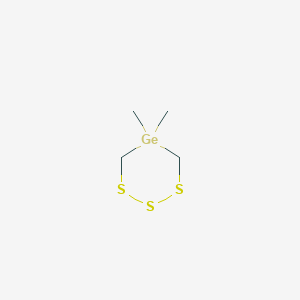
5,5-Dimethyl-1,2,3,5-trithiagerminane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-1,2,3,5-trithiagerminane is an organosulfur compound characterized by the presence of three sulfur atoms and a germanium atom within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,2,3,5-trithiagerminane typically involves the reaction of germanium tetrachloride with a thiol compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired product through a series of purification steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1,2,3,5-trithiagerminane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted germanium compounds.
Scientific Research Applications
5,5-Dimethyl-1,2,3,5-trithiagerminane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1,2,3,5-trithiagerminane involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. The presence of sulfur atoms allows for the formation of strong bonds with metal centers, making it a useful ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: A diketone compound with similar structural features but different chemical properties.
Dimethoxymethane: An ether compound with different functional groups but similar molecular size.
Uniqueness
5,5-Dimethyl-1,2,3,5-trithiagerminane is unique due to the presence of germanium and multiple sulfur atoms in its structure
Properties
CAS No. |
90754-01-1 |
|---|---|
Molecular Formula |
C4H10GeS3 |
Molecular Weight |
227.0 g/mol |
IUPAC Name |
5,5-dimethyl-1,2,3,5-trithiagerminane |
InChI |
InChI=1S/C4H10GeS3/c1-5(2)3-6-8-7-4-5/h3-4H2,1-2H3 |
InChI Key |
GUDGUNKHFRIDLH-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]1(CSSSC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















